Product packaging for 4-(3-Hydroxyphenyl)butanoic acid(Cat. No.:CAS No. 103324-16-9)

4-(3-Hydroxyphenyl)butanoic acid

Cat. No.: B179983
CAS No.: 103324-16-9
M. Wt: 180.2 g/mol
InChI Key: GCWLZXMXFMTIIQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)butanoic acid is a phenylbutanoic acid derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds with this structural motif are of significant interest in the development of novel chemical entities. Structurally related phenylbutanoic acid derivatives are investigated as potential inhibitors for various biological targets; for instance, similar compounds have been explored for their larvicidal activity by inhibiting enzymes like 3-hydroxykynurenine transaminase . Furthermore, the 4-phenylbutanoic acid scaffold is present in molecules studied for their histone deacetylase (HDAC) inhibitory activity, which is a relevant mechanism in cancer research . The meta-hydroxyphenyl substitution pattern makes it a valuable precursor for synthesizing more complex molecules for pharmacological and biochemical applications. This compound is strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B179983 4-(3-Hydroxyphenyl)butanoic acid CAS No. 103324-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,11H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLZXMXFMTIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015988
Record name 4-(3-Hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103324-16-9
Record name 4-(3-Hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 3 Hydroxyphenyl Butanoic Acid and Analogues

Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis of 4-(3-hydroxyphenyl)butanoic acid suggests several logical disconnections to identify potential starting materials. The primary bonds for disconnection are the C-C bond between the butanoic acid chain and the phenyl ring, and the C-O bond of the hydroxyl group.

Disconnection 1 (C-C Bond): Breaking the bond between the phenyl ring and the butanoic acid side chain points towards a Friedel-Crafts type reaction. This would involve a 3-hydroxyphenyl derivative (or a protected precursor like 3-methoxyphenol) and a four-carbon electrophile, such as γ-butyrolactone or succinic anhydride. This is a common and direct approach for forming the aryl-alkyl bond.

Disconnection 2 (C-C Bond): An alternative C-C bond formation strategy is through cross-coupling reactions. A Suzuki coupling, for instance, would disconnect the molecule into a (3-hydroxyphenyl)boronic acid (or its ester) and a 4-halobutanoic acid ester. This method offers high selectivity and functional group tolerance.

Disconnection 3 (C-O Bond): This approach involves forming the hydroxyl group at a late stage in the synthesis. The retrosynthetic precursor would be 4-phenylbutanoic acid, which would then undergo aromatic hydroxylation. This strategy can be challenging due to issues with regioselectivity (directing the hydroxyl group to the meta position). A more controlled variant involves starting with a precursor that has a group at the 3-position which can be converted to a hydroxyl group, such as a nitro or amino group. Another common strategy is the deprotection of a methoxy (B1213986) group, suggesting 4-(3-methoxyphenyl)butanoic acid as a key intermediate.

These disconnections form the basis for the design of various synthetic routes to the target molecule and its analogues.

Classical Organic Synthesis Routes

The synthesis of this compound can be accomplished through several classical organic chemistry routes, which involve constructing the main carbon skeleton and then introducing or modifying the necessary functional groups.

Butanoic Acid Backbone Construction Approaches

A primary strategy for synthesizing the core structure involves the reaction of an aromatic compound with a suitable four-carbon building block. A well-established method is the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), forms a 4-aryl-4-oxobutanoic acid. The ketone can then be reduced to the desired methylene (B1212753) group, completing the butanoic acid backbone.

Alternatively, γ-butyrolactone can be used in a Friedel-Crafts alkylation reaction. For example, benzene can be reacted with γ-butyrolactone in the presence of aluminum chloride to yield 4-phenylbutyric acid. google.comgoogle.com This method can be adapted for substituted benzenes to create various analogues.

Another approach involves multi-step sequences starting from smaller fragments. For example, derivatives of 4-amino-3-phenylbutanoic acid can be synthesized and then modified, although this is a more complex route for the target molecule. researchgate.net

Introduction of the 3-Hydroxyphenyl Moiety

The introduction of the 3-hydroxyphenyl group is a critical step that can be achieved via several powerful reactions in organic synthesis.

The Friedel-Crafts reaction is a fundamental tool for C-C bond formation on aromatic rings. sigmaaldrich.com To synthesize this compound, one could envision the acylation of a phenol (B47542) derivative. However, the hydroxyl group is a strong ortho-, para-director, making direct Friedel-Crafts acylation or alkylation to achieve the meta-substituted product challenging. The reaction often leads to a mixture of ortho- and para-isomers. ajchem-a.com

To overcome this, a common strategy involves using a starting material with a meta-directing group that can later be converted to a hydroxyl group. For instance, starting with nitrobenzene (B124822) or acetophenone (B1666503) would direct the incoming acyl or alkyl group to the meta position. A subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the desired 3-hydroxy substitution pattern.

A biocatalytic version of the Friedel-Crafts acylation has also been described, utilizing an acyltransferase to catalyze the C-acylation of phenolic substrates in an aqueous buffer, offering a greener alternative to traditional Lewis acid catalysis. d-nb.info

Table 1: Comparison of Friedel-Crafts Approaches

ApproachStarting MaterialKey StepsAdvantagesDisadvantages
Direct Acylation PhenolAcylation with succinic anhydride, followed by reductionFewer stepsPoor regioselectivity (yields o/p isomers)
Indirect (via meta-director) NitrobenzeneAcylation, reduction of nitro group, diazotization, hydrolysisHigh regioselectivity for meta productMulti-step, harsh reaction conditions
Biocatalytic Acylation Phenolic SubstratesEnzyme-catalyzed C-acylationMild conditions, high chemo- and regioselectivityLimited substrate scope and enzyme availability
Cross-Coupling Methodologies (e.g., Suzuki coupling)

The Suzuki-Miyaura cross-coupling reaction provides a versatile and highly efficient method for forming the C-C bond between the phenyl ring and the butanoic acid chain. nih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.gov

For the synthesis of this compound, this strategy would involve coupling (3-hydroxyphenyl)boronic acid with a derivative of butanoic acid bearing a halide at the 4-position, such as ethyl 4-bromobutanoate. The hydroxyl group on the boronic acid may require protection (e.g., as a methoxy or tetrahydropyranyl ether) to prevent side reactions, depending on the reaction conditions. researchgate.net A variety of palladium catalysts and bases can be employed to optimize the reaction yield. beilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Base Na₂CO₃, K₂CO₃, CsF, NaOHActivates the organoboron species
Solvent Toluene, Dioxane, THF, DME, often with waterSolubilizes reactants and catalyst
Organoboron Reagent (3-Methoxyphenyl)boronic acidAryl group donor
Organohalide Ethyl 4-bromobutanoateAlkyl group donor with leaving group

This method's tolerance for a wide range of functional groups makes it a powerful tool for synthesizing complex analogues. acs.orgresearchgate.net

Hydroxylation Strategies

Introducing the hydroxyl group onto the phenyl ring can be accomplished either by starting with a pre-hydroxylated (and often protected) aromatic ring or by performing a hydroxylation reaction on a 4-phenylbutanoic acid precursor.

One of the most practical and widely used methods is the cleavage of a methoxy ether. The synthesis can be performed using 3-methoxyanisole as the starting material. Following the construction of the 4-(3-methoxyphenyl)butanoic acid structure, the methyl ether can be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). An organic solvent-free process for the demethylation of a similar compound, 4-(4-methoxyphenyl)butanoic acid, has been developed using aqueous HBr, offering a greener synthetic route. rsc.org

Direct hydroxylation of the aromatic ring of 4-phenylbutanoic acid is another possibility. However, this approach often suffers from a lack of regioselectivity and can lead to multiple products. publish.csiro.au More advanced methods, such as manganese-mediated benzylic oxidation of phenylbutanoic acid, have been studied, which proceed through a 4-hydroxyl-4-phenylbutyric acid intermediate. rsc.org While mechanistically interesting, these methods may be less practical for preparative scale synthesis of the specific 3-hydroxy isomer compared to building the molecule from a pre-functionalized ring.

Finally, hydroxylation can be achieved on analogues. For example, an efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids involves the hydroxylation of an enolate derived from a methyl (3S)-N-Z-3-amino-4-phenylbutanoate intermediate. tandfonline.comtandfonline.com

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount when synthesizing chiral molecules for biological and pharmaceutical applications. For butanoic acid derivatives with a chiral center, such as those substituted at the β-position, stereoselective strategies are employed to produce a single desired enantiomer. These methods primarily involve the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. osti.govuwindsor.caresearchgate.net After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. uwindsor.ca This strategy is a powerful tool for the asymmetric synthesis of α- and β-substituted carboxylic acids. uwindsor.carsc.org

The general approach for synthesizing a chiral β-substituted butanoic acid using this method involves:

Acylation: A chiral auxiliary, typically an amino alcohol derivative, is acylated with a suitable carboxylic acid precursor. For this compound, this could start with an appropriately protected (e.g., with a benzyl (B1604629) or methyl group) 3-hydroxyphenylacetic acid.

Diastereoselective Enolate Formation and Alkylation: The resulting N-acyl derivative is deprotonated to form a chiral enolate. This enolate's geometry is directed by the steric influence of the auxiliary. Subsequent reaction with an electrophile (e.g., an ethyl halide or equivalent) proceeds with high facial selectivity, creating a new stereocenter. uwindsor.carsc.org

Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid or a corresponding alcohol, which can then be oxidized. harvard.edu The auxiliary can often be recovered and reused. mdpi.com

Two of the most well-established classes of chiral auxiliaries for this purpose are Evans' oxazolidinones and pseudoephedrine/pseudoephenamine amides.

Evans' Oxazolidinones: These auxiliaries, popularized by David A. Evans, are highly effective in directing the stereoselective alkylation of enolates. rsc.orgpsu.edu The oxazolidinone, substituted at the 4 and 5 positions, creates a sterically hindered environment that controls the approach of the electrophile. psu.edu The N-acyloxazolidinone is deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation. uwindsor.ca The auxiliary can be removed under various conditions to provide the carboxylic acid, alcohol, or other derivatives. researchgate.net

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine and its analogue, pseudoephenamine, are also excellent chiral auxiliaries for asymmetric alkylations. harvard.edu Pseudoephenamine has been reported as a particularly effective alternative, as it is not subject to the same regulatory restrictions as pseudoephedrine and can provide equal or superior diastereoselectivities. harvard.edunih.gov The alkylated products from these amides can be readily converted to the corresponding enantiomerically enriched carboxylic acids, ketones, or alcohols. harvard.edu

Chiral AuxiliaryKey FeaturesTypical Diastereoselectivity (d.r. or ee)Cleavage MethodReference(s)
Evans' Oxazolidinones Highly effective for asymmetric alkylation, aldol, and Michael reactions. Well-defined enolate geometry.>95% d.r. is common.LiOH/H₂O₂ (for acid), LiBH₄ (for alcohol). uwindsor.carsc.orgresearchgate.net
Pseudoephedrine Amides Readily available and effective for asymmetric alkylation to produce α-branched chiral acids, alcohols, and ketones.High diastereoselectivity is typical.Acidic or basic hydrolysis. harvard.edu
Pseudoephenamine Amides An alternative to pseudoephedrine, not subject to regulatory restrictions. Offers high crystallinity and excellent stereocontrol, especially for creating quaternary centers.Equal or greater diastereoselectivity compared to pseudoephedrine.Acidic or basic hydrolysis. harvard.edunih.gov
SAMP/RAMP Hydrazones Used for asymmetric alkylation of ketones and aldehydes. (S)- and (R)-enantiomers are available.High ee values are achievable.Ozonolysis or other oxidative cleavage. uwindsor.ca

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. uwindsor.ca Both metal-based and biological catalysts (enzymes) are employed for this purpose.

A prominent strategy for producing chiral β-hydroxy acids involves the asymmetric reduction of a prochiral β-keto acid or ester precursor. This is particularly relevant for the synthesis of this compound, which could be synthesized from ethyl 3-oxo-4-(3-hydroxyphenyl)butanoate.

Enzymatic Reduction: Biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) is a powerful method for the asymmetric reduction of ketones. researchgate.netresearchgate.net These enzymes, often used as isolated proteins or within whole-cell systems, exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions. researchgate.net For instance, the asymmetric reduction of various 2-oxo-4-arylbutanoic acids to their corresponding (R)- or (S)-2-hydroxy-4-arylbutanoic acids has been achieved with high enantiomeric excess (>99% ee) using engineered KREDs from organisms like Candida glabrata. researchgate.netrsc.org Similarly, the direct reduction of hydroxyacetophenones (e.g., 3'-hydroxyacetophenone) to chiral phenylethanols has been demonstrated with high conversion and excellent enantioselectivity using ADHs. researchgate.net The resulting chiral alcohol can then be further elaborated to the target carboxylic acid.

Enzymatic Asymmetric Oxidation: While reduction of keto-precursors is a common route, enzymatic oxidation represents another potential strategy. Enzymes like peroxidases and laccases can catalyze the oxidative coupling of phenolic compounds. researchgate.netrsc.org While often used for dimerization, selective oxidation reactions can in principle be harnessed. For example, horseradish peroxidase (HRP) has been used in the presence of a chiral auxiliary to achieve enantioselective oxidative coupling of ferulic acid derivatives. researchgate.net More directly, monooxygenases could potentially be engineered to perform asymmetric hydroxylation on a suitable precursor, although this is a less common strategy for this specific target. The modification of phenolic compounds using biocatalysis is a broad field with potential for creating diverse derivatives. mdpi.comresearchgate.net

Catalytic MethodPrecursor TypeCatalystKey AdvantagesReference(s)
Asymmetric Biocatalytic Reduction β-Ketoester or β-KetoacidKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)Very high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly (often aqueous media). researchgate.netresearchgate.netrsc.org
Asymmetric Hydrogenation α,β-Unsaturated Acid (Cinnamic Acid Derivative)Chiral Rhodium or Ruthenium complexes (e.g., with SunPhos ligand)High efficiency and turnover numbers (TON), direct route to the saturated acid. researchgate.net
Enzymatic Oxidative Coupling Phenolic PrecursorsPeroxidases (e.g., HRP), LaccasesCan create complex dimers and other coupled products; enantioselectivity can be induced. researchgate.netrsc.org
Hydantoinase Method Racemic HydantoinHydantoinase and CarbamoylaseDynamic kinetic resolution process, can achieve high yields of a single enantiomer of an amino acid. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. This involves developing processes that minimize waste, reduce energy consumption, and use less hazardous materials.

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. durham.ac.uk It allows for precise control over reaction parameters (temperature, pressure, time), improved safety when handling reactive intermediates or gases (like CO₂ for carboxylation), and easier scalability. durham.ac.uksyrris.com The synthesis of carboxylic acids and their derivatives has been successfully adapted to flow systems. Examples include the direct oxidation of alcohols to carboxylic acids using a platinum catalyst in a flow reactor and the synthesis of acid hydrazides via a telescoped esterification-hydrazinolysis process. osti.govrsc.orgacs.org

Green Chemistry Approaches: Several strategies can make the synthesis of hydroxyphenyl butanoic acids more environmentally benign. One report details an organic solvent-free demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, avoiding the high temperatures and waste streams associated with methods like using pyridine (B92270) hydrochloride. rsc.orgrsc.org The use of solid-supported, recyclable catalysts or chiral auxiliaries also aligns with green chemistry principles by simplifying purification and reducing waste. bath.ac.uk Biocatalytic methods are inherently "green" as they operate in water under mild conditions and the catalysts are biodegradable. mdpi.com

Synthesis of Structurally Related Hydroxyphenyl Butanoic Acid Derivatives for Comparative Studies

To understand structure-activity relationships, it is essential to synthesize analogues of the target compound. This involves modifying the butanoic acid chain or altering the substitution pattern on the phenyl ring.

Introducing different functional groups onto the butanoic acid backbone can lead to compounds with distinct chemical and biological properties. Various synthetic methods have been developed to access these analogues.

Amino Acids: Chiral γ-amino butyric acid (GABA) analogues are of significant pharmaceutical interest. researchgate.net Syntheses for compounds like (S)-2-amino-4-phenylbutanoic acid have been developed using enzymatic methods, such as the hydantoinase process. nih.gov Other approaches to access α,β-diamino acids and β-substituted γ-amino-butyric acids involve multi-component reactions or the ring-opening of aziridines. acs.orgrsc.org

Hydroxy Acids: The asymmetric reduction of 2-oxo-4-arylbutanoic acids provides a direct route to 2-hydroxy-4-arylbutanoic acids, which are valuable chiral building blocks. researchgate.net

Nitroalkanes: Biocatalytic Michael additions using enzymes like NahE can produce β-aryl-γ-nitrobutyric acids, which serve as precursors to chiral GABA analogues. researchgate.net

Chain ModificationExample CompoundSynthetic ApproachReference(s)
α-Amino Group (S)-2-Amino-4-phenylbutanoic acidHydantoinase enzymatic resolution nih.gov
α- and β-Amino Groups 2,3-Diamino-4-phenylbutanoic acidStereoselective multi-step synthesis acs.orgrenyi.hu
α-Hydroxy Group (R)-2-Hydroxy-4-phenylbutanoic acidAsymmetric hydrogenation or enzymatic reduction of the corresponding α-keto acid. researchgate.net
γ-Nitro Group β-Aryl-γ-nitrobutyric acidsBiocatalytic nitro-Michael addition researchgate.net

The position of the hydroxyl group on the phenyl ring significantly influences the molecule's properties. Synthesizing ortho- and para-isomers of this compound allows for direct comparison.

4-(4-Hydroxyphenyl)butanoic Acid (para-isomer): This isomer is a known key intermediate for certain pharmaceutical compounds. rsc.orgrsc.org Common synthetic routes involve the Friedel-Crafts acylation of a protected phenol (like anisole) with succinic anhydride, followed by reduction of the resulting keto acid and deprotection of the hydroxyl group. guidechem.com A green chemistry approach involves the demethylation of 4-(4-methoxyphenyl)butanoic acid in aqueous HBr without organic solvents. rsc.orgrsc.org General methods for synthesizing ω-(4-hydroxyphenyl)alkanecarboxylic acids starting from α,ω-alkanedicarboxylic acids have also been reported. rsc.orgresearchgate.net

4-(2-Hydroxyphenyl)butanoic Acid (ortho-isomer): This isomer is commercially available and can be synthesized through routes analogous to those for the other isomers, though specific conditions must be optimized to favor ortho-acylation or alkylation, which can be more challenging than para-substitution. sigmaaldrich.combldpharm.com

The synthesis of these isomers often starts from the corresponding methoxy-substituted phenyl derivative (e.g., 4-methoxyphenylacetic acid or 2-methoxyphenylacetic acid), which is then elaborated and finally demethylated using reagents like BBr₃ or HBr to reveal the free phenol. guidechem.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. rsc.org It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a magnetic field. libretexts.org The precise frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a molecular fingerprint. libretexts.orgmdpi.com

Principles: ¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons through spin-spin coupling. docbrown.info The chemical shift (δ), measured in parts per million (ppm), indicates the proton's chemical environment; protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield). libretexts.orgdocbrown.info The integrated area under each peak is proportional to the number of protons it represents. docbrown.info The multiplicity (splitting pattern) of a signal is described by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons, revealing which protons are coupled to each other. docbrown.info

Application to 4-(3-Hydroxyphenyl)butanoic acid: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the acidic/phenolic protons. The aromatic region would display complex multiplets between δ 6.7 and 7.2 ppm due to the meta-substitution pattern. The three methylene (B1212753) groups (CH₂) of the butanoic acid chain would appear as separate signals. The CH₂ group adjacent to the carboxylic acid (at C2) would be the most deshielded of the three. The protons of the phenolic hydroxyl group and the carboxylic acid group would typically appear as broad singlets that can be exchanged with D₂O.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Notes
-COOH~12.0Broad Singlet1HExchanges with D₂O
Ar-OH~9.0-10.0Broad Singlet1HExchanges with D₂O
Aromatic H (H2', H4', H5', H6')6.7 - 7.2Multiplet4HComplex pattern due to meta-substitution
-CH₂-Ar (H4)~2.60Triplet2HCoupled to H3 protons
-CH₂-COOH (H2)~2.33Triplet2HCoupled to H3 protons
-CH₂- (H3)~1.90Multiplet (Sextet)2HCoupled to H2 and H4 protons

Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. docbrown.info Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal, resulting in a spectrum where each unique carbon atom appears as a single line. docbrown.info The chemical shift range for ¹³C is much wider than for ¹H (~0-220 ppm), leading to less signal overlap. researchgate.net The chemical shift is influenced by the hybridization of the carbon and the electronegativity of attached atoms. docbrown.info

Application to this compound: The ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear far downfield (δ > 170 ppm). The six aromatic carbons will have signals in the δ 115-160 ppm range, with the carbon attached to the hydroxyl group (C3') and the carbon attached to the butyl chain (C1') being particularly distinct. The three aliphatic carbons of the side chain will appear in the upfield region of the spectrum (δ 20-40 ppm).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-COOH)~179.0
C3' (Ar-OH)~158.0
C1' (Ar-C)~147.0
C5'~133.0
C6'~121.0
C2'~117.0
C4'~115.0
C2 (-CH₂-COOH)~35.0
C4 (-CH₂-Ar)~33.0
C3 (-CH₂-)~28.0

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. rsc.org Two-dimensional (2D) NMR techniques spread the spectral information across two frequency axes, resolving overlapping signals and revealing specific correlations between nuclei. rsc.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edulibretexts.org In a COSY spectrum of this compound, cross-peaks would connect the signals of the adjacent methylene groups in the aliphatic chain (H2 with H3, and H3 with H4), confirming the butanoic acid backbone structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It is invaluable for definitively assigning which proton signal corresponds to which carbon atom. For the target compound, HSQC would link the proton and carbon signals for each of the three CH₂ groups in the side chain and each CH group in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu It is extremely powerful for piecing together molecular fragments. For instance, HMBC would show correlations from the H4 protons to the aromatic carbons C1', C2', and C6', and from the H2 protons to the carbonyl carbon (C1), thus connecting the aliphatic chain to both the phenyl ring and the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.infoaip.org

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique elemental composition for a given mass, thereby confirming the molecular formula of a compound. nih.gov Techniques like electrospray ionization (ESI) are often coupled with HRMS to analyze polar molecules like this compound. nih.gov For this compound, HRMS would be used to confirm its molecular formula as C₁₀H₁₂O₃ by matching the experimentally measured exact mass to the theoretically calculated mass.

Molecular Formula and Mass Data

ParameterValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol nih.gov
Calculated Monoisotopic Mass180.07864 Da nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural analysis and quantitative metabolite profiling in complex mixtures such as biological fluids. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M-H]⁻ of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. scispace.com This process provides a characteristic fragmentation pattern that enhances identification confidence and allows for highly selective and sensitive quantification using methods like Multiple Reaction Monitoring (MRM). researchgate.netmdpi.com LC-MS/MS methods are frequently employed for the analysis of metabolites. mdpi.comnih.gov

For this compound, fragmentation in negative ion mode would likely involve the loss of water (-18 Da) and carbon dioxide from the carboxylic acid group (-44 Da). Cleavage of the alkyl chain is also expected. This fragmentation data is crucial for creating specific and robust analytical methods for its detection and quantification in metabolomics studies. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Key IR absorptions for this compound include:

A broad O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the carboxylic acid functional group and indicative of intermolecular hydrogen bonding. docbrown.info

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, generally appearing in the range of 1700 to 1725 cm⁻¹. docbrown.info

O-H stretching for the phenolic hydroxyl group is expected in the region of 3200–3500 cm⁻¹.

C-H stretching vibrations for the alkyl and aromatic portions of the molecule are also present. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 2500-3300 (broad)
Carbonyl (Carboxylic Acid) C=O Stretch 1700-1725
Phenol (B47542) O-H Stretch 3200-3500
Alkyl C-H Stretch 2850-2960
Aromatic C-H Stretch ~3030
Aromatic C=C Stretch ~1610
Carboxylic Acid C-O Stretch 1210-1320
Carboxylic Acid O-H Bend 1395-1440

This table presents expected ranges for IR absorptions based on typical functional group frequencies. Actual peak positions can vary based on the specific molecular environment and sample state.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline sample of this compound. This technique provides unequivocal evidence of the molecule's absolute configuration, which is crucial for understanding its biological activity and interactions. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netbohrium.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. pharmaffiliates.com Reversed-phase HPLC, often employing a C18 column, is commonly used for separation. nih.govchromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govchromatographyonline.comresearchgate.net Detection is frequently performed using a UV detector. researchgate.net HPLC methods can be optimized to ensure specificity, linearity, accuracy, and precision for quantitative analysis. pharmaffiliates.com For instance, in the analysis of similar compounds, calibration curves have demonstrated linearity over specific concentration ranges with high correlation coefficients. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). nih.gov Due to the compound's low volatility, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. nih.gov Alkyl chloroformate derivatization is one such method that has been successfully applied to similar metabolites. nih.gov The separation is achieved on a capillary column, and the temperature of the GC oven is programmed to increase gradually to facilitate the elution of the derivatized analyte. nih.gov

Chiral Chromatography for Enantiomeric Purity

For chiral molecules like this compound, which can exist as enantiomers, chiral chromatography is essential for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. gcms.czresearchgate.net The separation of diastereomeric amides of related compounds has been achieved using HPLC with a silica (B1680970) gel column. ekb.eg The enantiomeric excess, a measure of the purity of one enantiomer over the other, can be quantified from the resulting chromatogram. ekb.eg

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of this compound in complex biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. mdpi.comsciex.com This technique is widely used for the quantitative analysis of related carboxylic acids in various matrices, including serum, plasma, and urine. nih.govmdpi.comnih.gov Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance ionization efficiency and chromatographic retention for certain carboxylic acids. nih.govmdpi.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a prerequisite for GC-MS analysis. nih.gov This technique has been used for the high-throughput and quantitative measurement of microbial metabolomes, including various hydroxyphenyl acids. nih.gov The resulting mass spectra provide a fingerprint of the derivatized compound, allowing for its confident identification.

Table 2: Summary of Analytical Techniques and Their Applications

Technique Application Key Information Provided
Infrared (IR) Spectroscopy Functional Group Identification Presence of O-H, C=O, C-H, and C=C bonds. docbrown.info
X-ray Crystallography Structural Elucidation Absolute configuration, bond lengths, bond angles, solid-state conformation. researchgate.net
High-Performance Liquid Chromatography (HPLC) Purity Assessment, Quantification Purity levels, concentration in a sample. researchgate.net
Gas Chromatography (GC) Separation of Volatilized Compounds Retention time for identification (often requires derivatization). nih.gov
Chiral Chromatography Enantiomeric Purity Determination Separation and quantification of enantiomers. ekb.eg
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis in Complex Mixtures, Quantification Molecular weight confirmation, structural information, highly sensitive quantification. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis in Complex Mixtures Identification based on mass spectrum after derivatization. nih.gov

Biological Activities and Molecular Mechanisms of Action

Investigation of Enzyme Inhibition and Activation Profiles

Modulation of Tryptophan Metabolism Enzymes (e.g., Kynureninase)

There is no direct scientific evidence to suggest that 4-(3-Hydroxyphenyl)butanoic acid modulates tryptophan metabolism enzymes such as kynureninase. Research in this area has primarily focused on more complex analogues. For instance, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, a structural analogue of kynurenine (B1673888), has been identified as a potent inhibitor of both rat and recombinant human kynureninase, with a reported inhibition constant (K(i)) of 100 nM. acs.org This inhibition is significant in the context of neurological health, as the kynurenine pathway of tryptophan metabolism produces several neuroactive metabolites. ontosight.ainih.govmdpi.com However, the structural differences between this inhibitor and this compound, notably the presence of an amino group at position 2 and a hydroxyl group at position 4 of the butanoic acid chain, are substantial. Therefore, these findings cannot be directly extrapolated to this compound.

Interactions with Other Metabolic Pathway Enzymes

Specific data on the interaction of this compound with other metabolic pathway enzymes is sparse. However, studies on related phenylalkanoic acids suggest potential involvement in fatty acid β-oxidation. For example, research has shown that 4-(phenyl)butanoic acid (lacking the hydroxyl group) can undergo β-oxidation. tandfonline.com Furthermore, 3-(3-hydroxyphenyl)-propionic acid, a similar compound with a shorter propanoic acid chain, is known to be catabolized through the human β-oxidation pathway. nih.gov These findings suggest a plausible metabolic pathway for this compound, but direct experimental evidence confirming its interaction with and metabolism by β-oxidation enzymes is not available in the current literature.

Receptor Binding and Signaling Pathway Modulation

Neurotransmitter Receptor Systems (e.g., GABAergic, Glutamatergic Systems)

There is a notable lack of direct research on the effects of this compound on GABAergic or glutamatergic receptor systems. Studies have been conducted on similar molecules, but the results are not directly applicable. For instance, a study on gamma-aminobutyric acid (GABA) analogues reported the "surprising inactivity" of 4-amino-3-(4-hydroxyphenyl)butanoic acid at the GABA-B receptor, though this compound is an isomer with an additional amino group. nih.gov Another study found that 3-hydroxyphenylacetic acid, which has a shorter acetic acid side chain, displaces ligands from the GHB receptor but does not significantly affect GABA-B receptor binding. nih.gov Molecular docking studies have been suggested for related compounds to predict interactions with GABA or NMDA receptors, but experimental data for this compound is absent.

Hormone Receptor Interactions (e.g., Estrogen Receptors)

Currently, there is no direct evidence in the scientific literature to confirm that this compound binds to or modulates estrogen receptors. The research on estrogen receptor modulators has explored a wide variety of compounds with a hydroxyphenyl core, but these are typically more complex molecules. For example, (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid (GW7604) and its derivatives have been investigated as estrogen receptor ligands. acs.org Similarly, other studies have synthesized and tested isoflavone (B191592) derivatives containing a 4-hydroxyphenyl group for their affinity to estrogen receptors. nih.gov However, the simpler structure of this compound means that the binding affinities and modulatory effects of these more complex compounds cannot be assumed.

Antioxidant and Redox Homeostasis Regulation Mechanisms

Research on related compounds provides some context. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and some have shown antioxidant properties in a DPPH radical scavenging assay. mdpi.com Additionally, studies on microbial metabolites of flavonoids, such as 3-(3-hydroxyphenyl)-propionic acid and 3-(4-hydroxyphenyl)-propionic acid, have demonstrated their antioxidant capacities. mdpi.com These metabolites can improve intestinal barrier function and exert anti-inflammatory effects through pathways like the AMP-activated kinase (AMPK)-SIRT1/NF-κB pathway. mdpi.com One study on 4-hydroxyphenyl acetate, a related but structurally different compound, showed it protects against oxidative stress by up-regulating NQO1 and HO-1 genes through the Nrf2 transcription factor. medchemexpress.com

Despite these findings for analogous structures, there is no direct experimental evidence detailing the specific antioxidant mechanisms of this compound or its role in regulating redox homeostasis, such as through the Keap1-Nrf2 pathway.

Free Radical Scavenging Activity

A comprehensive review of scientific literature did not yield specific studies that have evaluated the free radical scavenging activity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. While phenolic compounds are generally known for their antioxidant potential, direct experimental evidence for this specific molecule is not present in the available research.

Interactive Data Table: Free Radical Scavenging Activity of this compound

Assay TypeTest SystemConcentration(s)Result (e.g., IC50)Reference
No specific data available in the scientific literature.

Modulation of Oxidative Stress Markers

There is currently a lack of published research specifically investigating the effects of this compound on markers of oxidative stress. Consequently, there is no available data on its potential to modulate key indicators such as malondialdehyde (MDA) levels or the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and catalase (CAT) in biological systems.

Interactive Data Table: Effect of this compound on Oxidative Stress Markers

MarkerModel System (e.g., Cell Line, Tissue)Treatment Condition(s)OutcomeReference
No specific data available in the scientific literature.

Cellular Impact and Intracellular Signaling Events

This section is dedicated to the cellular effects and related signaling pathways that may be influenced by this compound.

Effects on Cellular Viability and Proliferation in Model Systems

Scientific literature lacks specific studies, such as MTT or similar cell viability assays, that have determined the direct effects of this compound on the viability and proliferation of cellular model systems. Research on a structurally related isomer, 4-(4-hydroxyphenyl)butanoic acid, has indicated that it is non-cytotoxic when incorporated into a hydrogel, but this finding cannot be directly attributed to this compound.

Interactive Data Table: Cellular Viability and Proliferation Studies of this compound

Cell Line/Model SystemAssay (e.g., MTT)Concentration(s)Result (e.g., % Viability, IC50)Reference
No specific data available in the scientific literature.

Regulation of Gene Expression and Protein Synthesis

A thorough search of existing scientific databases and literature reveals no specific research into the regulatory effects of this compound on gene expression or protein synthesis.

Structure-Activity Relationships (SAR) and Pharmacophore Mapping

This section addresses the relationship between the chemical structure of this compound and its biological activity.

Influence of Stereochemistry on Biological Activity

There are no available studies that have specifically investigated the influence of stereochemistry on the biological activity of this compound. Research on other complex molecules containing a hydroxyphenyl-butanoic acid subunit has shown that stereochemistry can be crucial for biological function, but these findings are not directly applicable to the compound .

Role of Hydroxyl and Carboxyl Groups in Molecular Recognition

The hydroxyl (-OH) and carboxyl (-COOH) groups are pivotal for the interaction of small molecules with biological targets such as enzymes and receptors. These functional groups can participate in a variety of non-covalent interactions that are fundamental to molecular recognition.

The hydroxyl group , being a hydrogen bond donor and acceptor, can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. For instance, in studies of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid, the phenolic hydroxyl group is noted for its contribution to antioxidant properties by scavenging free radicals. nih.gov This capacity for hydrogen bonding is essential for the folding and stability of proteins and for the recognition and interaction between molecules. The position of the hydroxyl group on the phenyl ring is also critical. For example, the meta-position in this compound influences the electronic distribution of the aromatic ring and the vector of potential hydrogen bonds, which can lead to different binding affinities and specificities compared to ortho- or para-substituted analogues.

The carboxyl group is typically ionized at physiological pH, forming a negatively charged carboxylate ion (-COO⁻). This negative charge allows for strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine in a receptor or enzyme active site. Furthermore, the oxygen atoms of the carboxylate can act as potent hydrogen bond acceptors. In many biologically active carboxylic acids, this group serves as a key anchoring point to the biological target. For instance, in the context of GABA analogues, the carboxylic acid moiety is crucial for binding to GABA receptors. nih.gov The acidity of the carboxyl group, with a pKa typically around 2-4, ensures it is in its anionic form under physiological conditions, facilitating these interactions. The combination of a hydrophobic phenyl ring and the hydrophilic hydroxyl and carboxyl groups gives this compound an amphipathic character, which can be important for its pharmacokinetic and pharmacodynamic properties.

The interplay between the hydroxyl and carboxyl groups can be complex. They can work in concert to orient the molecule within a binding site, with one group forming a primary interaction and the other providing additional stabilizing contacts. The relative spatial orientation of these two groups, dictated by the butanoic acid chain, is a key determinant of the molecule's ability to fit into a specific binding pocket.

Impact of Side Chain Modifications on Efficacy

The butanoic acid side chain of this compound offers numerous possibilities for modification, which can significantly impact the compound's efficacy, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how such modifications can tune biological activity.

Chain Length and Flexibility: The length of the alkyl chain connecting the phenyl ring and the carboxylic acid is a critical determinant of biological activity. In protease inhibitors containing a 3-amino-2-hydroxy-4-phenylbutanoic acid scaffold, the chain length has been shown to significantly influence inhibitory activity. Altering the length of the butanoic acid chain would change the distance between the phenyl ring and the carboxyl group, which could either improve or disrupt the optimal positioning within a target binding site. The flexibility of the four-carbon chain allows the molecule to adopt various conformations, one of which will be the "bioactive conformation" that binds to the target. Introducing rigidity, for example by incorporating double bonds or cyclic structures, can lock the molecule into a more favorable conformation, potentially increasing efficacy.

Introduction of Other Functional Groups: The introduction of additional functional groups onto the butanoic acid side chain can introduce new interactions with a biological target. For example, adding an amino group to create derivatives like 4-amino-3-(4-hydroxyphenyl)butanoic acid introduces a basic center that can form additional ionic or hydrogen bonds, as seen in GABA analogues. nih.gov The surprising inactivity of 4-amino-3-(4-hydroxyphenyl)butanoic acid as a GABAB receptor ligand, in contrast to other analogues, highlights the subtle and often unpredictable nature of how side chain modifications can affect activity. nih.gov

Stereochemistry: If chiral centers are introduced into the side chain, the different enantiomers or diastereomers can exhibit vastly different biological activities. For instance, in inhibitors based on 3-amino-2-hydroxy-4-phenylbutanoic acid, the (2S,3S)-configuration was found to be crucial for potent inhibitory activity against HIV-1 protease. This stereoselectivity arises from the three-dimensional arrangement of atoms in the binding site, which can accommodate one stereoisomer much more favorably than another.

The following table summarizes findings from studies on compounds structurally related to this compound, illustrating the impact of side chain and functional group modifications on biological activity.

Compound/Derivative ClassModificationImpact on Biological ActivityReference
GABA Analogues Addition of an amino group to the butanoic acid chainCan confer affinity for GABAB receptors, though activity is highly dependent on the overall substitution pattern. nih.gov
Protease Inhibitors Introduction of amino and hydroxyl groups on the butanoic acid chainThe stereochemistry and position of these groups are critical for inhibitory potency.
Anti-HCV Agents Substitution on the butanoic acid chain with larger peptidomimetic moietiesCan lead to potent inhibition of HCV NS3/4A protease. The position of substitution on the phenyl ring (meta vs. para) also significantly affects activity. tandfonline.com
Chemical Chaperones Conjugation of the carboxylic acid with amino acidsCan create prodrugs that target specific tissues, such as the colon, for the release of the parent compound. mdpi.com

These examples underscore that even minor changes to the side chain or the core structure can lead to profound differences in biological activity. Therefore, the efficacy of this compound as a therapeutic agent would be highly dependent on the specific biological target and could potentially be optimized through systematic modification of its side chain.

Biosynthesis, Natural Occurrence, and Metabolic Pathways

Endogenous Formation in Biological Systems

The endogenous formation of 4-(3-Hydroxyphenyl)butanoic acid is linked to the metabolism of aromatic amino acids.

While direct biosynthetic pathways for this compound are not extensively detailed in the available research, its formation can be inferred from the metabolism of related compounds. For instance, the metabolism of various dietary polyphenols by gut microbiota can lead to the production of hydroxyphenylpropionic acids, which can be further metabolized. mdpi.com The enzymatic processes involved in these transformations include hydroxylation, dehydroxylation, and side-chain degradation. mdpi.com

One related pathway involves kynurenine (B1673888) 3-monooxygenase, a key enzyme in tryptophan degradation. nih.gov This enzyme hydroxylates L-kynurenine to form L-3-hydroxykynurenine. Further metabolism of 3-hydroxykynurenine can lead to various downstream products. ontosight.ai Although not a direct precursor, this highlights the enzymatic capability of biological systems to hydroxylate phenyl rings at the 3-position, a key feature of this compound.

Additionally, studies on microbial metabolism have identified enzymes like 4-hydroxyphenylacetate (B1229458) 3-hydroxylase, which converts 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate, demonstrating the enzymatic machinery for hydroxylation of phenyl derivatives. nih.gov

The compound this compound is structurally related to metabolites within the tryptophan metabolism pathway. The kynurenine pathway, the primary route for tryptophan degradation, produces several neuroactive and immunomodulatory molecules. ontosight.ai Inhibition of kynurenine 3-hydroxylase, an enzyme in this pathway, has been explored as a therapeutic strategy, with derivatives of 4-phenyl-4-oxobutanoic acid showing inhibitory activity. nih.gov

While this compound itself is not a central intermediate in the canonical tryptophan pathway, its structural analogs are. For example, 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid is a metabolite in human tryptophan metabolism. hmdb.cametabolomicsworkbench.org This compound is formed from 3-hydroxy-L-kynurenine. metabolomicsworkbench.org The presence of these related molecules suggests that the biochemical environment and enzymatic activities exist for the potential formation or processing of similar structures like this compound.

Occurrence in Biological Matrices and Organisms

Derivatives of hydroxyphenylalkanoic acids are found in mammalian systems, often as metabolites of dietary polyphenols. For example, 3-(3-hydroxyphenyl)propionic acid is a known metabolite found in human biofluids and is produced from the microbial fermentation of flavonoids. ugent.bescispace.comresearchgate.net Studies have detected various hydroxyphenylpropionic acids in mice, where they have been shown to influence lipid metabolism and gut microbiota. mdpi.com While direct detection of this compound is not prominently reported, the presence of its close structural relatives is well-documented. For instance, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid has been identified as an endogenous metabolite in human urine. medchemexpress.com

The following table summarizes the detection of related hydroxyphenyl acids in mammalian systems:

Table 1: Detection of Related Hydroxyphenyl Acids in Mammalian Systems
Compound Biological Matrix Organism Reference(s)
3-(3-Hydroxyphenyl)propionic acid Biofluids Human ugent.be, scispace.com, researchgate.net
3-Hydroxyphenylpropionic acids Feces, Blood Mouse mdpi.com
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid Urine Human medchemexpress.com
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid Lens tissue Human researchgate.net

Gut microbiota play a crucial role in the biotransformation of dietary polyphenols into simpler phenolic acids. mdpi.commdpi.com In vitro fermentation models using human intestinal microbiota have demonstrated the production of various hydroxyphenylpropionic acids from the breakdown of complex polyphenols found in sources like tea, wine, and fruits. ugent.benih.govmdpi.com For instance, the fermentation of rutin, a common dietary flavonoid, by human fecal microbiota leads to the production of 3-(3-hydroxyphenyl)propionic acid. mdpi.com

Microorganisms such as Streptomyces species are also known to be involved in the biosynthesis of complex molecules containing hydroxyphenyl moieties. nih.govbiosynth.com For example, a genetically engineered strain of Streptomyces tendae was used to produce nikkomycins containing a 2-amino-4-hydroxy-3-methyl-4-(4'-hydroxyphenyl)butanoic acid side chain. nih.gov This demonstrates the microbial enzymatic capacity to synthesize complex structures related to this compound.

The biotransformation of phenolic acids by microbial enzymes is a key area of research for producing value-added compounds. mdpi.com

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of phenolic acids, including hydroxyphenyl derivatives, is influenced by both host and microbial enzymes.

In vitro studies using human intestinal microbiota have shown that polyphenols are degraded into a series of smaller phenolic acids. For example, the fermentation of black tea and red wine polyphenols leads to the production of 3-(3-hydroxyphenyl)propionic acid. ugent.be Similarly, studies with Syrah grape products have identified 3-(3′-hydroxyphenyl) propionic acid as a major metabolite in in vitro colon models. nih.govresearchgate.net Encapsulation of quercetin, a flavonoid, has been shown to alter its biotransformation by pig fecal microbiota, leading to higher production of 3-hydroxyphenylpropionic acid and 3-hydroxyphenylacetic acid. researchgate.net

In vivo studies in rodents have investigated the effects of hydroxyphenyl propionic acids on metabolism. For example, administration of 3-hydroxyphenylpropionic acid to mice on a high-fat diet was found to ameliorate hepatic steatosis and modulate gut microbiota. mdpi.com Early studies on the metabolism of phenyl-substituted fatty acids in animals showed that 4-(phenyl)butanoic acid could be metabolized to 3-hydroxy-4-(phenyl)butanoic acid. tandfonline.com This suggests that β-oxidation is a potential metabolic pathway for such compounds. tandfonline.com

The following table provides a summary of key findings from metabolic studies:

Table 2: Summary of Metabolic Fate Studies
Study Type Model Precursor(s) Key Metabolite(s) Reference(s)
In Vitro Human intestinal microbiota Black tea & red wine polyphenols 3-(3-Hydroxyphenyl)propionic acid ugent.be
In Vitro Human fecal microbiota Syrah grape products 3-(3′-Hydroxyphenyl) propionic acid nih.gov, researchgate.net
In Vitro Pig fecal microbiota Quercetin 3-Hydroxyphenylpropionic acid, 3-Hydroxyphenylacetic acid researchgate.net
In Vivo Mice 3-Hydroxyphenylpropionic acid Not specified (effects on host metabolism studied) mdpi.com
In Vivo Cats and dogs 4-(Phenyl)butanoic acid 3-Hydroxy-4-(phenyl)butanoic acid tandfonline.com

Major Metabolic Pathways and Metabolite Identification

The compound this compound is not typically synthesized endogenously in humans but is rather a product of the metabolic activity of the gut microbiota on dietary polyphenols. mdpi.comucm.esmdpi.com Polyphenols, abundant in plant-based foods like fruits, vegetables, tea, and red wine, undergo extensive transformation by colonic microorganisms. nih.govrsc.org The majority of dietary polyphenols (90-95%) are not absorbed in the small intestine and reach the colon, where they are broken down by bacteria into smaller, more bioavailable phenolic acids. mdpi.com

The generation of this compound likely involves a multi-step process initiated by the microbial degradation of complex polyphenols, such as flavonoids (e.g., catechins, proanthocyanidins) and phenolic acids (e.g., caffeic acid). The general pathway involves:

Deglycosylation: Many polyphenols exist as glycosides. The initial step is the removal of sugar moieties by bacterial glycosidases. nih.gov

C-ring Fission of Flavonoids: For flavonoid precursors, the central heterocyclic C-ring is cleaved by gut microbes like Eubacterium ramulus and Clostridium species. This process generates various phenyl-substituted acids. mdpi.com

Reduction and Dehydroxylation: The resulting intermediates undergo further modifications, including the reduction of double bonds and the removal of hydroxyl groups from the phenyl ring. For instance, the conversion of 3-(4-hydroxyphenyl)propionic acid to 3-phenylpropionic acid has been observed, indicating that dehydroxylation is a key microbial activity. qub.ac.uk

β-oxidation: Phenylalkanoic acids can be chain-shortened or elongated through pathways analogous to fatty acid β-oxidation. nih.govtandfonline.com The metabolism of some phenylalkanoic acids proceeds via a β-oxidation pathway, leading to the formation of intermediates like benzoic acid. doi.org

While a definitive, linear pathway for the biosynthesis of this compound from a single precursor is not firmly established and can be influenced by the specific composition of an individual's gut microbiota, it is considered a downstream metabolite in the complex network of polyphenol catabolism. qub.ac.uknih.gov Its presence has been noted in studies analyzing the metabolic products of polyphenol-rich foods.

Enzyme Systems Involved in Biotransformation

The biotransformation of dietary polyphenols into metabolites like this compound is mediated by a diverse array of bacterial enzymes. These enzymatic reactions are crucial for breaking down the complex structures of polyphenols into smaller, absorbable compounds. While the specific enzymes for each step in the formation of this compound are not fully elucidated, the following enzyme classes are known to be involved in the broader pathways of polyphenol metabolism by the gut microbiota:

Glycosidases: These enzymes, such as β-glucosidases and α-rhamnosidases, are responsible for the initial deglycosylation of polyphenol glycosides. Bacteria from the genera Bifidobacterium and Lactobacillus are known to possess these enzymes. researchgate.net

Reductases: These enzymes are involved in the saturation of double bonds in the side chains of phenolic compounds. For example, heterofermentative species of Lactobacillus have a higher capacity to degrade hydroxycinnamic acids using reductases. d-nb.info

Hydroxylases and Dehydroxylases: These enzymes add or remove hydroxyl groups from the aromatic ring. The dehydroxylation of phenylpropionic acids is a known microbial process that influences the final metabolic products. qub.ac.uk

Enzymes for C-ring Fission: Specific enzymes in bacteria like Eubacterium ramulus and Clostridium orbiscidens are capable of cleaving the C-ring of flavonoids, a critical step in their degradation. mdpi.com

Acyl-CoA Synthetases and Dehydrogenases: These enzymes are involved in the β-oxidation of phenylalkanoic acid side chains, a process analogous to fatty acid metabolism. nih.govdoi.org

The table below summarizes some of the key enzyme systems involved in the microbial metabolism of polyphenols.

Enzyme ClassFunctionExample Microbial Genera
GlycosidasesRemoval of sugar moieties from polyphenol glycosidesBifidobacterium, Lactobacillus
ReductasesSaturation of double bonds in phenolic side chainsLactobacillus
DehydroxylasesRemoval of hydroxyl groups from the phenyl ringClostridium, Eubacterium
C-ring cleaving enzymesFission of the heterocyclic ring of flavonoidsEubacterium, Clostridium
Acyl-CoA SynthetasesActivation of carboxylic acids for β-oxidationVarious gut bacteria
Acyl-CoA DehydrogenasesStepwise oxidation of the fatty acid side chainVarious gut bacteria

Comparative Analysis with Related Endogenous Metabolites

A comparative analysis of this compound with structurally related endogenous and microbial metabolites helps to understand its potential biological significance. Key comparators include other hydroxyphenylalkanoic acids that differ in the position of the hydroxyl group or the length of the carboxylic acid side chain.

3-(3-Hydroxyphenyl)propionic acid (3-HPP) and 3-(4-Hydroxyphenyl)propionic acid (4-HPP) are well-documented microbial metabolites of polyphenols. rsc.org Like this compound, they are formed through the degradation of flavonoids and other phenolic compounds by the gut microbiota. mdpi.com Studies have shown that these compounds can be absorbed into the bloodstream and may exert systemic effects. For instance, both 3-HPP and 4-HPP have been investigated for their impact on lipid metabolism. rsc.org The metabolic pathways of these propionic acid derivatives also involve microbial enzymes and can be influenced by the host's diet and microbiome composition. qub.ac.uk

4-Phenylbutyric acid is an endogenous fatty acid derivative produced by colonic bacterial fermentation. mdpi.com It is structurally similar to this compound but lacks the hydroxyl group on the phenyl ring. 4-Phenylbutyric acid is known to undergo β-oxidation to form phenylacetate, which is then conjugated with glutamine for excretion. mdpi.com This metabolic fate is a common pathway for phenyl-substituted fatty acids.

The table below provides a comparative overview of this compound and related metabolites.

Compound NameStructureOriginKey Metabolic Features
This compound C₁₀H₁₂O₃Microbial metabolite of dietary polyphenols.Likely undergoes β-oxidation and phase II conjugation (glucuronidation, sulfation) in the liver.
3-(3-Hydroxyphenyl)propionic acid C₉H₁₀O₃Microbial metabolite of dietary polyphenols.Absorbed and metabolized by the host; can be dehydroxylated by gut bacteria. qub.ac.uk
3-(4-Hydroxyphenyl)propionic acid C₉H₁₀O₃Microbial metabolite of dietary polyphenols.Investigated for effects on lipid metabolism; can be dehydroxylated to 3-phenylpropionic acid. rsc.orgqub.ac.uk
4-Phenylbutyric acid C₁₀H₁₂O₂Endogenous product of bacterial fermentation.Undergoes β-oxidation to phenylacetate, followed by conjugation with glutamine. mdpi.com

The structural similarities among these compounds suggest they may interact with similar enzyme systems and transport proteins. However, the presence and position of the hydroxyl group on the phenyl ring, as well as the length of the carboxylic acid chain, can significantly influence their physicochemical properties, bioavailability, and biological activities.

Applications in Advanced Chemical and Biological Research

Chemical Probe Development for Biological Systems

While direct research on 4-(3-hydroxyphenyl)butanoic acid as a chemical probe is not extensively documented, its structural motifs are integral to compounds designed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems. The hydroxyphenyl and butanoic acid components of this compound can be found in various biologically active molecules. For instance, derivatives of similar structures, such as those based on a 3-hydroxyphenyl core, have been explored for their interactions with biological targets. researchgate.net The amino and hydroxy groups present in related compounds can participate in hydrogen bonding, a crucial interaction for the recognition and binding to biological macromolecules like proteins and enzymes. ontosight.ai This makes the core structure a point of interest for designing probes to investigate enzyme kinetics, protein engineering, and other cellular processes. ontosight.ai

Scaffold for Novel Compound Design and Synthesis

The molecular framework of this compound serves as a versatile scaffold in medicinal chemistry and drug discovery for the design and synthesis of new compounds with potential therapeutic applications.

Design of Kinase Inhibitors

The general structure of this compound, with its aromatic ring and acidic side chain, is relevant to the design of kinase inhibitors. Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. d-nb.info Many kinase inhibitors feature a heterocyclic or aromatic core that binds to the ATP-binding pocket of the enzyme. The phenyl ring of this compound can be conceptually viewed as a starting point for designing such core structures. For example, research into pyridoquinazolines as kinase inhibitors highlights the importance of the aromatic scaffold in achieving potent inhibition. nih.gov Furthermore, the design of phosphoinositide 3-kinase (PI3K) inhibitors has involved molecules with phenyl rings that occupy specific pockets within the enzyme's active site. d-nb.info While not a direct application, the structural elements of this compound are foundational to the principles of designing molecules that can interact with kinase active sites.

Development of Antimicrobial Candidates

Derivatives of this compound have shown promise in the development of new antimicrobial agents. The 4-hydroxyphenyl moiety is a key feature in numerous compounds with recognized biological activities, including antimicrobial properties. nih.gov

In one study, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their activity against multidrug-resistant bacteria and fungi. nih.govresearchgate.net Several of these compounds, particularly hydrazones with heterocyclic substituents, demonstrated potent and broad-spectrum antimicrobial activity. nih.gov They were effective against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance, as well as drug-resistant Candida species. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for some of these derivatives were in the low microgram per milliliter range, indicating significant potency. nih.gov The underlying 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is seen as a promising platform for the further development of novel antimicrobial drugs. nih.gov

Compound TypeTarget PathogensObserved Activity
3-((4-hydroxyphenyl)amino)propanoic acid derivativesESKAPE group bacteria, drug-resistant Candida speciesStructure-dependent antimicrobial activity. nih.govresearchgate.net
Hydrazones with heterocyclic substituentsBroad-spectrum antimicrobialPotent activity with low MIC values. nih.gov

Polymer Chemistry and Material Science Applications (e.g., Hydrogel Synthesis)

In the field of polymer chemistry and material science, this compound and its isomers have been utilized in the synthesis of advanced materials like hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.

A notable application involves the use of 4-(4-hydroxyphenyl)butanoic acid (a positional isomer) in the creation of a soy protein isolate-based hydrogel. nih.govx-mol.comnih.govresearchgate.net This hydrogel was synthesized via microwave-assisted graft copolymerization, where acrylic acid and 4-(4-hydroxyphenyl)butanoic acid were grafted onto the soy protein backbone. nih.govx-mol.comnih.govresearchgate.net The inclusion of 4-(4-hydroxyphenyl)butanoic acid was found to enhance the swelling characteristics and provide mucoadhesive properties to the hydrogel. nih.gov The resulting material exhibited a porous, network-like structure with increased thermal stability and pH-responsive behavior. nih.govx-mol.comnih.gov Such hydrogels have potential applications in controlled drug delivery systems. nih.govnih.govresearchgate.net For instance, the synthesized hydrogel was investigated for the sustained release of the antibiotic ciprofloxacin. nih.govx-mol.com

The compound's structure, with its aromatic and acidic components, also makes it a candidate for incorporation into complex polyesters, potentially influencing properties like thermal stability and cross-linking. ontosight.aiontosight.ai

Hydrogel ComponentProperty EnhancedPotential Application
4-(4-Hydroxyphenyl)butanoic acidSwelling characteristics, mucoadhesion, thermal stability. nih.govControlled drug delivery. nih.govnih.govresearchgate.net

Research into Biomarkers and Metabolic Signatures

While direct evidence for this compound as a specific biomarker is limited, related compounds are actively being investigated in the field of metabolomics for their potential as indicators of disease or exposure to certain substances. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.

For example, a derivative, 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid, has been identified as part of a panel of urinary metabolites that can help in the classification of patients with pulmonary arterial hypertension (PAH). nih.govnih.govacs.org In a study comparing the metabolic profiles of PAH patients and healthy individuals, this compound, along with others, contributed to a model with high accuracy for identifying the disease. nih.govnih.govacs.org

Another related compound, 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid, has been suggested as a potential biomarker for the consumption of certain foods like chicken and pork, as it has been detected in these food items. foodb.cahmdb.ca Similarly, 4-hydroxy-4-(3-pyridyl)-butanoic acid, a metabolite of nicotine (B1678760), has been studied as a potential biomarker to understand nicotine metabolism and its relationship to tobacco-specific carcinogens. nih.govhmdb.ca

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.